molecular formula C18H21NO6 B11479554 ethyl (2E)-2-cyano-3-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)prop-2-enoate

ethyl (2E)-2-cyano-3-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)prop-2-enoate

Cat. No.: B11479554
M. Wt: 347.4 g/mol
InChI Key: MSJQYLFUIXRHLJ-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL (2E)-2-CYANO-3-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE: is a complex organic compound that belongs to the class of cyanoacrylates. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of multiple functional groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-2-CYANO-3-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE typically involves multi-step organic reactions. One common method might include the following steps:

    Formation of the Benzodioxole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Propyl Group: This step may involve alkylation reactions using propyl halides.

    Formation of the Cyanoacrylate Moiety: This involves the reaction of the benzodioxole derivative with ethyl cyanoacetate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propyl groups.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Various halides, acids, or bases depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Could be explored for its pharmacological properties.

    Industry: May be used in the production of adhesives, coatings, and other materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyano group suggests potential interactions with nucleophiles, while the benzodioxole ring could participate in aromatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl Cyanoacrylate: Commonly used in adhesives.

    Ethyl Cyanoacrylate: Another adhesive with similar properties.

    Benzodioxole Derivatives: Various compounds with similar core structures but different functional groups.

Uniqueness

ETHYL (2E)-2-CYANO-3-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)prop-2-enoate

InChI

InChI=1S/C18H21NO6/c1-5-7-12-13(8-11(9-19)18(20)23-6-2)15(22-4)17-16(14(12)21-3)24-10-25-17/h8H,5-7,10H2,1-4H3/b11-8+

InChI Key

MSJQYLFUIXRHLJ-DHZHZOJOSA-N

Isomeric SMILES

CCCC1=C(C(=C2C(=C1OC)OCO2)OC)/C=C(\C#N)/C(=O)OCC

Canonical SMILES

CCCC1=C(C(=C2C(=C1OC)OCO2)OC)C=C(C#N)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.